Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dichlorothiophene with a suitable esterifying agent. One common method involves the use of methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ester group is introduced at the 3-position of the thiophene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The thienyl group can interact with various molecular targets, while the ester and ketone functionalities can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,5-dichlorothien-3-yl)-3-oxobutanoate
- Ethyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate
- Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopentanoate
Uniqueness
Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the thienyl ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 5 positions enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H6Cl2O3S |
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Molecular Weight |
253.10 g/mol |
IUPAC Name |
methyl 3-(2,5-dichlorothiophen-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H6Cl2O3S/c1-13-7(12)3-5(11)4-2-6(9)14-8(4)10/h2H,3H2,1H3 |
InChI Key |
CMUQFIXDNLTOPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
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